molecular formula C9H12O B14605183 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- CAS No. 59627-41-7

7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-

Cat. No.: B14605183
CAS No.: 59627-41-7
M. Wt: 136.19 g/mol
InChI Key: BVICYJKJWMXMLY-UHFFFAOYSA-N
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Description

7-Oxabicyclo[410]heptane, 1-(1-propynyl)- is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- typically involves the reaction of cyclohexene oxide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various epoxides, alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[4.1.0]heptane: A parent compound with similar structural features but lacking the propynyl group.

    1,1’-Bi(7-oxabicyclo[4.1.0]heptane): A dimeric form with two oxabicycloheptane units.

    Limonene oxide: A structurally related compound with an epoxide ring fused to a cyclohexane ring.

Uniqueness

7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)- is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

59627-41-7

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-prop-1-ynyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H12O/c1-2-6-9-7-4-3-5-8(9)10-9/h8H,3-5,7H2,1H3

InChI Key

BVICYJKJWMXMLY-UHFFFAOYSA-N

Canonical SMILES

CC#CC12CCCCC1O2

Origin of Product

United States

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